(R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
®-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both fluorine and methoxy groups on the phenyl ring can impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.
Resolution: The racemic mixture of the amine is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand or catalyst in asymmetric synthesis.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of novel materials with unique properties.
Agrochemicals: Potential use in the synthesis of agrochemical products.
Mechanism of Action
The mechanism of action of ®-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s fluorine and methoxy groups can enhance its binding affinity and selectivity, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activity.
1-(2-fluoro-5-methoxyphenyl)ethan-1-amine: The non-chiral version of the compound.
1-(2-fluoro-5-methoxyphenyl)ethan-1-ol: The alcohol derivative of the compound.
Uniqueness
®-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of both fluorine and methoxy groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1R)-1-(2-fluoro-5-methoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)8-5-7(12-2)3-4-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSJECMMTDGRMS-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)OC)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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